N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4,5-trimethylbenzene-1-sulfonamide
Description
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including pharmaceuticals.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-17-14-19(3)23(15-18(17)2)30(27,28)24-16-22(26-10-12-29-13-11-26)20-6-8-21(9-7-20)25(4)5/h6-9,14-15,22,24H,10-13,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJFJIDCVLAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate reagent to form the intermediate.
Introduction of the Morpholine Group: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine group.
Sulfonamide Formation: Finally, the compound is reacted with 2,4,5-trimethylbenzenesulfonyl chloride to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include N-oxide derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4,5-trimethylbenzene-1-sulfonamide serves as a reagent in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be utilized in creating more complex molecules. This versatility is crucial in developing new compounds with desired properties.
Biochemical Probes
The compound is being investigated as a biochemical probe or inhibitor in enzymatic studies. It may interact with specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This application is particularly relevant in the study of metabolic processes and disease mechanisms.
Therapeutic Potential
Research has explored the therapeutic potential of this compound in drug development, particularly targeting molecular pathways involved in diseases such as cancer and cardiovascular disorders. Its sulfonamide group can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis, which is a mechanism also relevant for certain cancer treatments .
Material Science
In industrial applications, the compound is utilized in developing advanced materials and chemical processes. Its chemical stability and reactivity make it suitable for creating new materials with specific properties for use in various industries.
Case Study 1: Cardiovascular Effects
A study investigated the effects of sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular applications . This aligns with findings that sulfonamides can influence calcium channel activity, which plays a critical role in cardiac function.
Case Study 2: Enzymatic Inhibition
Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The research demonstrated that this compound could effectively modulate enzyme activity, highlighting its potential as a therapeutic agent in metabolic disorders .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Vanillin acetate: A compound used in organic synthesis with a similar aromatic structure.
tert-Butyl carbamate: Another compound with a functional group similar to sulfonamide.
Uniqueness
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethylamino and morpholine groups, along with the sulfonamide, makes it a versatile compound for various applications.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a morpholine ring, and a dimethylamino phenyl moiety. Its chemical formula is C₁₈H₂₃N₃O₂S, and it is characterized by the following structural elements:
- Sulfonamide Group : Contributes to biological activity by interacting with various enzymes.
- Morpholine Ring : Often linked to enhanced solubility and bioavailability.
- Dimethylamino Phenyl Moiety : Potentially increases lipophilicity and affects receptor binding.
- Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which may play a role in their therapeutic effects.
- Receptor Interaction : The dimethylamino group may enhance interaction with neurotransmitter receptors, potentially affecting neurological pathways.
Pharmacological Effects
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections by inhibiting folate synthesis.
- Anti-inflammatory Properties : Some sulfonamide derivatives exhibit anti-inflammatory effects through COX inhibition, which could be relevant for this compound as well .
Study 1: COX Inhibition
Research has indicated that compounds similar to this compound possess significant COX-2 inhibitory activity. For instance, a study found that certain sulfonamide derivatives achieved up to 47.1% COX-2 inhibition at 20 μM concentration . This suggests potential for anti-inflammatory applications.
Study 2: Cardiovascular Effects
Another study explored the cardiovascular impacts of benzene sulfonamide derivatives. It was observed that specific compounds could reduce perfusion pressure in a time-dependent manner, indicating potential cardiovascular benefits . This aligns with the hypothesis that this compound may influence vascular functions.
Data Table: Biological Activities of Related Compounds
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for assessing its clinical potential. Theoretical models suggest favorable absorption and distribution characteristics. Studies utilizing software like SwissADME indicate optimal permeability and low plasma binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
